molecular formula C10H13NO B15256358 2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL

2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL

Cat. No.: B15256358
M. Wt: 163.22 g/mol
InChI Key: YVRIWGBJLOXWPQ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a hydroxyl group at the third position and a methyl group at the second position. Tetrahydroquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL can be achieved through various synthetic routes. One common method involves the hydrogenation of quinaldine (2-methylquinoline) in the presence of a suitable catalyst . The reaction typically requires conditions such as elevated temperatures and pressures to facilitate the hydrogenation process.

Another approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde undergo cyclization in the presence of an acid catalyst to form the tetrahydroquinoline core

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives with varying degrees of saturation.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines, quinolones, and quinoline derivatives. These products can exhibit different biological and chemical properties, making them valuable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL is unique due to the presence of both a hydroxyl and a methyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C10H13NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3

InChI Key

YVRIWGBJLOXWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC2=CC=CC=C2N1)O

Origin of Product

United States

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